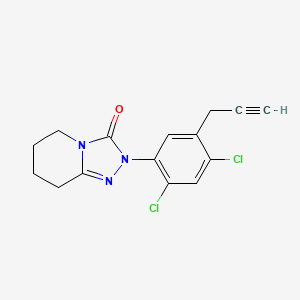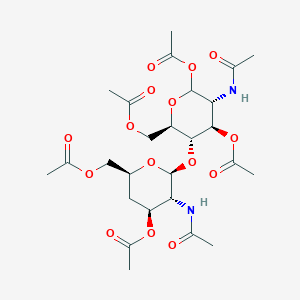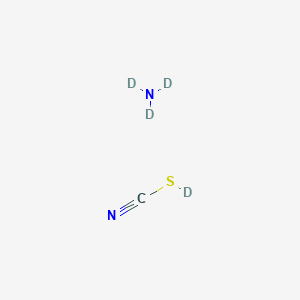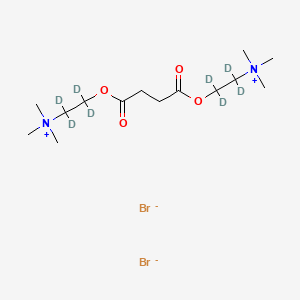
Succinyl(choline-1,1,1',1',2,2,2',2'-D8) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of succinylcholine, a well-known depolarizing skeletal muscle relaxant. The deuterated version is often used in scientific research to study the pharmacokinetics and dynamics of succinylcholine due to its similar properties but distinct isotopic signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide involves the incorporation of deuterium into the succinylcholine molecule. The process typically starts with the preparation of deuterated choline, which is then reacted with succinic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) oxide, while reduction may produce succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) hydride .
Wissenschaftliche Forschungsanwendungen
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its unique isotopic signature.
Biology: Employed in studies of neuromuscular transmission and muscle physiology.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand the behavior of succinylcholine in the body.
Industry: Utilized in the development of new muscle relaxants and related compounds.
Wirkmechanismus
Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes depolarization of the motor end-plate, leading to muscle relaxation. The compound mimics the action of acetylcholine but is not rapidly degraded by acetylcholinesterase, resulting in prolonged depolarization and muscle paralysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinylcholine chloride: A non-deuterated version with similar pharmacological properties.
Suxamethonium bromide: Another non-deuterated variant used clinically as a muscle relaxant.
Decamethonium bromide: A related compound with a longer duration of action.
Uniqueness
The uniqueness of Succinyl(choline-1,1,1’,1’,2,2,2’,2’-D8) bromide lies in its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and scientific investigations .
Eigenschaften
Molekularformel |
C14H30Br2N2O4 |
|---|---|
Molekulargewicht |
458.26 g/mol |
IUPAC-Name |
trimethyl-[1,1,2,2-tetradeuterio-2-[4-oxo-4-[1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide |
InChI |
InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2/i9D2,10D2,11D2,12D2;; |
InChI-Schlüssel |
HKDOIORVQFUBKO-OSNULJQWSA-L |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=O)OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



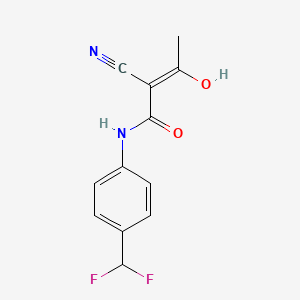

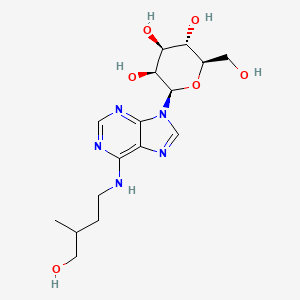
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
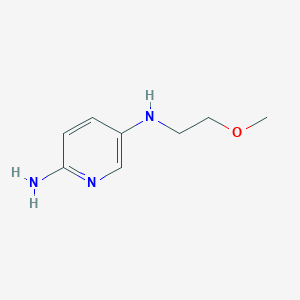
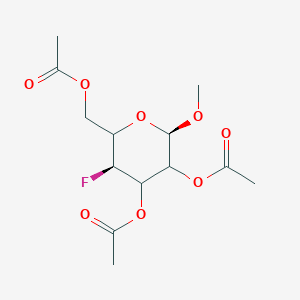
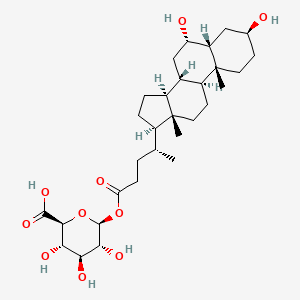
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
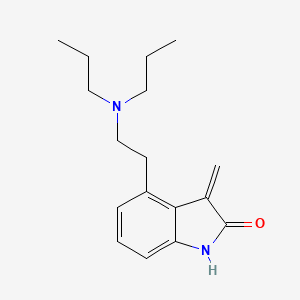
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
